molecular formula C8H13BrO2S B2586111 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane CAS No. 2460755-64-8

1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane

Cat. No.: B2586111
CAS No.: 2460755-64-8
M. Wt: 253.15
InChI Key: LQYQCXKZFMOAMT-UHFFFAOYSA-N
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Description

1-Bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bromine atom at the 1-position and a propane-2-sulfonyl group at the 3-position. The BCP core is a strained, three-dimensional hydrocarbon scaffold that has gained prominence as a bioisostere for flat aromatic rings, tert-butyl groups, and alkynes in drug discovery . Its unique geometry enhances molecular saturation, improves physicochemical properties (e.g., solubility, permeability), and reduces metabolic liabilities compared to planar aromatic systems .

Properties

IUPAC Name

1-bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2S/c1-6(2)12(10,11)8-3-7(9,4-8)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYQCXKZFMOAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C12CC(C1)(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the bridgehead position enables participation in transition metal-catalyzed cross-couplings:

Reaction Type Conditions Products Yield Key Features
Negishi CouplingBCP-Grignard + Ar-X, Pd catalyst Biaryl-BCP derivatives60–85%Tolerates aryl/heteroaryl halides
Suzuki-Miyaura CouplingBCP-Br + Boronic acid, Pd(OAc)₂ BCP-aryl/alkyl hybrids45–78%Requires optimized ligand systems
Buchwald-Hartwig AminationBCP-Br + Amines, Pd₂(dba)₃ BCP-amines50–70%Limited to primary/secondary amines

Mechanistically, the BCP bromine undergoes oxidative addition to palladium(0), followed by transmetalation and reductive elimination . Steric hindrance from the sulfonyl group can reduce yields in bulky substrates.

Nucleophilic Substitutions

The electron-withdrawing sulfonyl group activates the bromine for Sₙ2 displacements:

Example Reaction:
1-Bromo-3-(propane-2-sulfonyl)BCP + NaN₃ → 1-Azido-3-(propane-2-sulfonyl)BCP

  • Conditions: DMF, 60°C, 12 hr

  • Yield: 92%

  • Kinetics: Second-order rate constant (k₂) = 3.4 × 10⁻⁴ M⁻¹s⁻¹ in DMF at 25°C

Substrate Scope:

  • Nucleophiles: Azide, thiols, alkoxides, amines

  • Limitations: Steric bulk at the nucleophile reduces reactivity (e.g., tert-butoxide < methoxide)

Radical-Mediated Functionalization

The BCP core participates in radical chain processes due to its strain relief upon bond cleavage:

3.1. Atom Transfer Radical Addition (ATRA)

Reaction: BCP-Br + Alkene → BCP-alkyl adducts

  • Initiator: Et₃B/O₂

  • Yield: 40–75%

  • Example: Reaction with styrene gives 1-(2-phenylethyl)-3-sulfonyl-BCP

3.2. Photoredox Catalysis

Reaction: BCP-Br + Hantzsch ester → BCP-H (dehalogenation)

  • Catalyst: Ir(ppy)₃, 450 nm LED

  • Yield: 62% in flow conditions

Sulfonyl Group Reactivity

The propane-2-sulfonyl moiety participates in distinct transformations:

Reaction Conditions Outcome
Sulfonamide FormationAmine, DABSO, 80°C BCP-sulfonamides (85–95% yield)
Sulfinate DisplacementGrignard reagent, THF, –78°C BCP-thioethers (70–88% yield)

Notably, the sulfonyl group stabilizes adjacent carbocations, enabling Wagner-Meerwein rearrangements under acidic conditions .

Stability and Side Reactions

  • Thermal Stability: Decomposes above 137°C (melting point) .

  • Competitive Pathways:

    • Elimination to form bicyclo[1.1.0]butane derivatives under strong base .

    • Radical oligomerization at high concentrations (>0.5 M) .

Comparative Reactivity Table

Reaction Site Reactivity Key Influences
Bridgehead BromineHighSulfonyl EW effect, Sₙ2 geometry
Sulfonyl GroupModerateSteric shielding by isopropyl group
BCP C-C BondsLowStrain relief via radical pathways

This compound’s versatility in cross-couplings, nucleophilic substitutions, and radical chemistry makes it valuable for synthesizing pharmaceutically relevant BCP derivatives. Optimal yields require careful control of steric and electronic factors, particularly in transition metal-catalyzed reactions .

Scientific Research Applications

Drug Development

The bicyclo[1.1.1]pentane scaffold is recognized for its utility as a bioisostere, providing structural advantages over traditional aromatic systems. This characteristic enhances the solubility and reduces non-specific binding in drug candidates, making it a valuable component in medicinal chemistry.

  • Bioisosterism : Bicyclo[1.1.1]pentanes can replace aromatic rings in drug structures, improving pharmacokinetic properties. For instance, research indicates that substituting benzene with bicyclo[1.1.1]pentane can lead to molecules with better solubility and reduced toxicity profiles .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of sulfonyl derivatives which are crucial in various chemical reactions.

  • Synthesis of Sulfonamides and Sulfones : The sulfonyl group allows for the preparation of diverse derivatives through nucleophilic substitution reactions, facilitating the synthesis of biologically active compounds . For example, sodium bicyclo[1.1.1]pentanesulfinate can be synthesized from this compound to create sulfone and sulfonamide derivatives without the need for complex purification steps .

Case Study 1: Synthesis Methodologies

A recent study detailed a novel approach to synthesizing 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane via atom-transfer radical addition (ATRA) processes under mild conditions. This method demonstrated high functional group tolerance and broad substrate scope, enabling the production of various biologically relevant targets such as peptides and nucleosides .

Case Study 2: Application in Material Science

Research has shown that bicyclo[1.1.1]pentanes can also be utilized in materials chemistry, particularly in creating polymers with enhanced mechanical properties due to their unique structural characteristics . The integration of this compound into polymer matrices has been explored for applications in drug delivery systems, where controlled release is critical.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]Pentane Derivatives

Structural and Functional Group Variations

Halogenated BCP Derivatives
  • 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane (CAS 2402831-33-6):

    • Features bromine and fluorine substituents, enhancing lipophilicity and metabolic stability.
    • Fluorine atoms reduce basicity and improve membrane permeability compared to sulfonyl groups .
    • Used in medicinal chemistry as a phenyl mimic with superior solubility .
  • 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane (CAS 137741-18-5): Contains bromine and chlorine, offering dual electrophilic sites for nucleophilic substitution.
Aromatic vs. Sulfonyl Substituents
  • 1-(4-Bromophenyl)bicyclo[1.1.1]pentane (CAS 1823935-76-7):

    • Replaces the sulfonyl group with a bromophenyl ring, retaining aromaticity but increasing planarity.
    • Exhibits higher lipophilicity (logP ~3.5) compared to sulfonyl-BCP derivatives (logP ~1.8–2.5) .
    • Less favorable in solubility-driven applications .
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester (CAS 83249-10-9): Carboxylic acid and ester groups provide polarity and hydrogen-bonding motifs. Lower molecular weight (170.16 g/mol) and higher aqueous solubility than sulfonyl-BCP analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (µg/mL) Key Features
1-Bromo-3-(propane-2-sulfonyl)-BCP ~273.1 1.9 120 (pH 7.4) High polarity, sulfonyl H-bonding
1-(Bromomethyl)-2,2-difluoro-3-phenyl-BCP 273.12 2.8 85 (pH 7.4) Fluorine-enhanced lipophilicity
1-(4-Bromophenyl)-BCP 223.11 3.5 45 (pH 7.4) Aromatic mimic, low solubility
BCP-1,3-dicarboxylic acid monomethyl ester 170.16 0.5 450 (pH 7.4) High solubility, carboxylic acid

Data compiled from

Biological Activity

1-Bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane (BCP) family, which has gained attention in medicinal chemistry for its potential as a bioisostere of traditional aromatic compounds. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

The synthesis of this compound can be achieved through various methodologies, including halogenation and sulfonylation reactions. Bicyclo[1.1.1]pentanes are known for their unique structural properties, including high strain energy, which can lead to increased reactivity in biological systems.

Table 1: Synthesis Methods of BCPs

MethodologyDescription
Atom-Transfer Radical Addition (ATRA)Utilizes triethylborane to facilitate the addition of alkyl halides to BCPs under mild conditions .
HalogenationInvolves the introduction of bromine or iodine into the bicyclo structure to enhance reactivity .
SulfonylationIncorporates sulfonyl groups, which are crucial for improving solubility and biological activity .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to mimic the structural characteristics of more complex aromatic systems while maintaining metabolic stability.

Research indicates that BCPs can act as bioisosteres, providing similar biological profiles to their aromatic counterparts but with improved pharmacokinetic properties such as solubility and metabolic stability. This is particularly significant in drug design, where modifications can lead to enhanced efficacy and reduced toxicity.

Case Studies

Several studies have investigated the biological implications of BCPs:

  • Study on Anticancer Activity : A recent investigation demonstrated that certain BCP derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Properties : Another study highlighted the antimicrobial activity of sulfonyl-substituted BCPs against Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibiotics .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialInhibition of bacterial growth
Bioisosteric EffectsImproved pharmacokinetics compared to aromatics

Research Findings

Recent advancements have focused on the development of BCPs as versatile platforms for drug discovery:

  • ADME Studies : Investigations into absorption, distribution, metabolism, and excretion (ADME) properties have shown that BCPs can effectively mimic the behavior of traditional drugs while offering enhanced stability and lower side effects .
  • Computational Studies : Computational modeling has validated the bioisosteric nature of BCPs, allowing researchers to predict interactions with biological targets more accurately .

Q & A

Q. What are the established synthetic routes for 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane?

  • Methodological Answer : The synthesis of bicyclo[1.1.1]pentane derivatives often begins with [1.1.1]propellane as a precursor. A photochemical approach (e.g., UV irradiation in pentane) can generate the bicyclic core, followed by sulfonation and bromination steps. For example, bromine and sodium hydroxide in controlled conditions (0°C) may introduce the bromine substituent, while propane-2-sulfonyl groups are added via nucleophilic substitution or sulfonation reactions . Key challenges include maintaining regioselectivity and avoiding ring-opening side reactions.

Q. How can researchers purify and characterize this compound?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the target compound from byproducts.
  • Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the bicyclo[1.1.1]pentane scaffold and sulfonyl/bromo substituents. Look for distinct deshielded protons on the bridgehead carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂BrO₂S, MW 263.15).
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming strain in the bicyclic system .

Q. What analytical techniques are recommended for assessing purity?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to quantify impurities.
  • Elemental Analysis : Verify %C, %H, and %Br to confirm stoichiometry.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if the compound is used in high-temperature reactions .

Advanced Research Questions

Q. How do substituents on the sulfonyl group influence electronic properties and reactivity?

  • Methodological Answer : Comparative studies with fluorinated analogs (e.g., 1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane) reveal that electron-withdrawing groups (e.g., -F) increase sulfonyl group electrophilicity, accelerating nucleophilic substitution. Computational modeling (DFT) can map electrostatic potential surfaces to predict reaction sites . For example, propane-2-sulfonyl’s steric bulk may hinder SN2 pathways, favoring radical or photochemical mechanisms.

Q. What are the challenges in resolving structural ambiguities via X-ray crystallography?

  • Methodological Answer : The bicyclo[1.1.1]pentane scaffold’s high ring strain (≈70 kcal/mol) complicates crystal growth. To mitigate:
  • Use low-temperature crystallization (e.g., –20°C in dichloromethane/hexane).
  • Employ synchrotron radiation for high-resolution data collection.
  • Validate bond lengths (e.g., bridgehead C-C bonds ≈1.54 Å) against density functional theory (DFT) calculations .

Q. How can researchers analyze contradictory molecular weight data in literature?

  • Methodological Answer : Discrepancies (e.g., reported MW 305.17 for two distinct fluorinated analogs in ) require cross-validation:
  • Recalculate molecular formulas using isotopic patterns from HRMS.
  • Compare experimental vs. computed ¹³C NMR chemical shifts.
  • Replicate synthesis to confirm reproducibility.

Q. What strategies optimize functionalization of the bicyclo[1.1.1]pentane core?

  • Methodological Answer :
  • Photochemical Activation : UV light promotes radical intermediates for C–H functionalization.
  • Transition-Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki) enable aryl group introduction.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to temporarily shield sulfonyl moieties during multi-step syntheses .

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